molecular formula C18H26O3 B14280396 (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride CAS No. 138248-70-1

(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride

Cat. No.: B14280396
CAS No.: 138248-70-1
M. Wt: 290.4 g/mol
InChI Key: FFYWKVZBTRHQPA-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride is a chemical compound derived from the bicyclic structure of norbornane. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride typically involves the dehydration of the corresponding diacid using acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the anhydride without decomposing the bicyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclic structure, such as acids, alcohols, and substituted anhydrides .

Scientific Research Applications

(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the bicyclic framework into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-1-yl)acetic anhydride involves its reactivity with nucleophiles and electrophiles. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and makes it valuable in specific synthetic applications. Its rigid bicyclic structure also contributes to its unique chemical behavior compared to other similar compounds.

Properties

CAS No.

138248-70-1

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

[2-(1-bicyclo[2.2.1]heptanyl)acetyl] 2-(1-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C18H26O3/c19-15(11-17-5-1-13(9-17)2-6-17)21-16(20)12-18-7-3-14(10-18)4-8-18/h13-14H,1-12H2

InChI Key

FFYWKVZBTRHQPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)CC(=O)OC(=O)CC34CCC(C3)CC4

Origin of Product

United States

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